molecular formula C28H32N2O6 B2418560 2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid CAS No. 2172154-85-5

2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid

Cat. No.: B2418560
CAS No.: 2172154-85-5
M. Wt: 492.572
InChI Key: PRTQBFWKGYCUJY-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid is a useful research compound. Its molecular formula is C28H32N2O6 and its molecular weight is 492.572. The purity is usually 95%.
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Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O6/c1-27(2,3)36-26(34)29-13-12-28(24(31)32)17-30(15-18(28)14-29)25(33)35-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23H,12-17H2,1-3H3,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTQBFWKGYCUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CN(CC2C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid (commonly referred to as Fmoc-protected hexahydropyrrolo compound) is a complex organic molecule notable for its potential biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C27H30N2O6
  • Molecular Weight : 478.5 g/mol
  • CAS Number : 2377031-23-5

Synthesis

The synthesis of this compound typically involves multiple steps of organic reactions including:

  • Fmoc Protection : The amino group is protected using the Fmoc group to prevent unwanted reactions.
  • Coupling Reactions : The protected amino acid is coupled with other reagents.
  • Deprotection : The Fmoc group is removed under basic conditions to yield the final product.

Biological Activity

The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related fluorenyl derivatives. For instance:

  • A study synthesized various fluorenyl-hydrazinthiazole derivatives and evaluated their antimicrobial activity against multidrug-resistant strains. The minimum inhibitory concentrations (MICs) for tested compounds were higher than 256 μg/mL against Gram-positive bacteria but showed limited efficacy against Gram-negative pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the fluorenyl group enhances the lipophilicity of the molecule, potentially facilitating better membrane penetration and interaction with biological targets.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of fluorenyl derivatives and assessed their activity against various bacterial strains. Results indicated that while some compounds exhibited significant antibacterial properties against Staphylococcus aureus and Enterococcus faecalis, others were ineffective against resistant strains .
  • Pharmacological Evaluation :
    • In a pharmacological context, compounds similar to the target molecule have shown promise in inhibiting specific enzymes or pathways involved in bacterial resistance mechanisms. This suggests potential for development into novel antibiotics or adjunct therapies .

Data Tables

Compound NameCAS NumberMolecular WeightAntimicrobial Activity
Fmoc-Hexahydropyrrolo2377031-23-5478.5 g/molLimited against Gram-negative bacteria
Fluorenyl-HydrazinthiazoleVariousVariesActive against Gram-positive bacteria

Q & A

Q. How can AI-driven platforms enhance reproducibility in synthesizing this compound?

  • Methodological Answer : Platforms like ICReDD () use reaction databases and machine learning to:
  • Predict optimal conditions : E.g., solvent ratios, catalyst loadings.
  • Flag irreproducible steps : Cross-referencing with failed attempts in literature.
  • Automate reporting : Generate standardized protocols for peer validation .

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